1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-
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Overview
Description
1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A simpler triazine compound with similar structural features but lacking the phenylmethyl and bis(phenylmethyl)amino substituents.
1,3,5-Triazine: Another triazine isomer with different nitrogen atom positions in the ring.
Benzylamine: A compound with a phenylmethyl group attached to an amino group, similar to the substituents in the target compound.
Uniqueness
1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61322-30-3 |
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Molecular Formula |
C24H23N5O |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-benzyl-5,6-bis(benzylamino)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C24H23N5O/c30-24-27-22(25-16-19-10-4-1-5-11-19)23(26-17-20-12-6-2-7-13-20)28-29(24)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,26,28)(H,25,27,30) |
InChI Key |
FQVFJZYMSDPBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=O)N(N=C2NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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